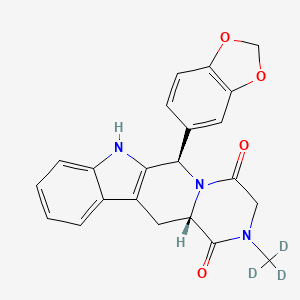

cis-Tadalafil-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H19N3O4 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m0/s1/i1D3 |

InChI Key |

WOXKDUGGOYFFRN-MASZXHQHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(=O)N2[C@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |

Origin of Product |

United States |

Foundational & Exploratory

cis-Tadalafil-d3 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of cis-Tadalafil-d3, intended for researchers, scientists, and professionals in drug development. This document details its physicochemical characteristics, mechanism of action, and relevant experimental protocols, incorporating diagrams for key processes.

Introduction

This compound is a deuterated isotopologue of cis-Tadalafil. Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The most active and commercially available enantiomer of Tadalafil is the (6R,12aR) isomer. The "cis" prefix in cis-Tadalafil denotes the (6R,12aS) diastereomer. The "-d3" suffix indicates that three hydrogen atoms on the N-methyl group have been replaced with deuterium.

Due to its isotopic labeling, this compound serves as an excellent internal standard for the quantification of Tadalafil and its related compounds in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. The deuterium labeling provides a distinct mass difference without significantly altering the chemical properties, making it ideal for pharmacokinetic and metabolic studies.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione core. The deuterium atoms are located on the methyl group attached to the nitrogen atom in the pyrazinone ring.

Chemical Name: (6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[2].

The key physicochemical properties of this compound and its non-deuterated counterpart are summarized in the table below.

| Property | This compound | cis-Tadalafil | Tadalafil (trans-isomer) |

| Molecular Formula | C₂₂H₁₆D₃N₃O₄[2] | C₂₂H₁₉N₃O₄[3] | C₂₂H₁₉N₃O₄[4] |

| Molecular Weight | 392.42 g/mol [2] | 389.40 g/mol [3] | 389.41 g/mol [4] |

| CAS Number | Not Available (Unlabeled: 171596-27-3)[3] | 171596-27-3[3] | 171596-29-5[4] |

| Appearance | White to Off-White Crystalline Powder[4] | - | White to Off-White Crystalline Powder[4] |

| Melting Point | - | - | 298-300 °C[4] |

| Solubility | Soluble in DMSO and Methanol[5] | - | - |

| InChI Key | WOXKDUGGOYFFRN-HRAATJIYSA-N (for cis-Tadalafil) | WOXKDUGGOYFFRN-HRAATJIYSA-N | WOXKDUGGOYFFRN-WFMNTJQSSA-N (for Tadalafil-d3)[5] |

Mechanism of Action: PDE5 Inhibition

The pharmacological effect of Tadalafil and its isomers is mediated through the inhibition of phosphodiesterase type 5 (PDE5)[6][7]. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which regulates smooth muscle relaxation in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature[7][8][9].

The signaling cascade begins with the release of nitric oxide (NO) in response to sexual stimulation or other physiological signals[10]. NO activates the enzyme guanylate cyclase, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP[9]. Elevated levels of cGMP activate protein kinase G (PKG), leading to a decrease in intracellular calcium levels and subsequent relaxation of smooth muscle cells[6]. This vasodilation increases blood flow, resulting in penile erection or reduced pulmonary arterial pressure[7][8].

Tadalafil competitively inhibits PDE5, preventing the breakdown of cGMP to inactive GMP[6][10]. This action enhances and prolongs the signaling effect of cGMP, thereby promoting smooth muscle relaxation[9].

Experimental Protocols

The synthesis of this compound can be adapted from established methods for Tadalafil synthesis, such as the Pictet-Spengler reaction followed by cyclization[11][12]. The key modification is the introduction of the deuterium label, typically by using a deuterated reagent. A plausible synthetic workflow is outlined below.

Methodology:

-

Pictet-Spengler Reaction: D-Tryptophan methyl ester is reacted with piperonal (1,3-benzodioxole-5-carbaldehyde) under acidic conditions to form the tetrahydro-β-carboline intermediate. This reaction sets the stereochemistry at two of the chiral centers.

-

Amidation: The resulting intermediate is then reacted with chloroacetyl chloride to form a chloroacetamide derivative.

-

Cyclization with Deuterated Amine: The crucial step for isotope labeling involves the cyclization of the chloroacetamide with methylamine-d3 (CD₃NH₂). This intramolecular nucleophilic substitution forms the diketopiperazine ring and incorporates the trideuterated methyl group, yielding this compound.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired cis-diastereomer from any trans-isomer or other impurities.

This compound is primarily used as an internal standard for the accurate quantification of Tadalafil in biological samples. The following protocol is a representative method for this application[1].

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add 25 µL of this compound internal standard solution (e.g., at 100 ng/mL).

-

Vortex the sample briefly.

-

Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

Chromatographic Conditions:

-

LC System: Agilent 1200 series or equivalent.

-

Column: Zorbax-SB C18, 75 × 4.6 mm, 3.5 µm[1].

-

Mobile Phase: Isocratic mixture of acetonitrile and 2.0 mM ammonium acetate with 0.1% formic acid (e.g., 45:55 v/v).

-

Flow Rate: 0.7 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

MS System: API 4000 triple quadrupole mass spectrometer or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Tadalafil: m/z 390.4 → 268.3.

-

This compound (IS): m/z 393.4 → 271.3 (Note: exact transition may vary slightly).

-

-

Parameters: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

-

-

Data Analysis:

-

Quantify Tadalafil by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Generate a calibration curve using standards of known Tadalafil concentrations and determine the concentration in unknown samples by interpolation.

-

Conclusion

This compound is a vital tool for pharmaceutical research and development. As a stable, isotopically labeled internal standard, it enables the precise and accurate quantification of Tadalafil in complex biological matrices. Understanding its chemical properties, the pharmacological mechanism of PDE5 inhibition, and the application of detailed analytical protocols is essential for its effective use in preclinical and clinical studies, ensuring reliable data for pharmacokinetic, bioavailability, and bioequivalence assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cis-Tadalafil synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Tadalafil - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 10. Tadalafil in the treatment of erectile dysfunction; an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Synthesis and Characterization of cis-Tadalafil-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cis-Tadalafil-d3, an isotopic-labeled analog of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. The introduction of deuterium atoms provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalytical methods. This document outlines a plausible synthetic route, detailed experimental protocols for characterization, and summarizes key analytical data.

Synthetic Pathway

The synthesis of this compound can be adapted from established synthetic routes for Tadalafil, primarily involving a Pictet-Spengler reaction followed by cyclization. The key modification is the introduction of a deuterated methyl group. A proposed synthetic pathway is illustrated below.

Caption: Proposed synthetic pathway for this compound.

The synthesis commences with the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal, which typically yields a mixture of cis and trans diastereomers of the tetrahydro-β-carboline intermediate[1][2]. The desired cis-isomer is then separated, acylated with chloroacetyl chloride, and finally cyclized with deuterated methylamine (CD3-NH2) to yield this compound.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of the cis-intermediate of Tadalafil can be adapted from existing literature[1][2][3]. The final cyclization step is modified to incorporate the deuterated methyl group.

Step 1: Pictet-Spengler Reaction D-tryptophan methyl ester hydrochloride and piperonal are reacted in a suitable solvent such as sulfolane at an elevated temperature (e.g., 80-85°C) for several hours[2]. The reaction mixture is then cooled to facilitate the precipitation of the cis and trans tetrahydro-β-carboline intermediates.

Step 2: Diastereomeric Separation The separation of the desired cis-isomer from the trans-isomer can be achieved by fractional crystallization or column chromatography.

Step 3: Acylation The isolated cis-intermediate is acylated with chloroacetyl chloride in a suitable solvent to form the cis-N-chloroacetyl intermediate.

Step 4: Cyclization with Deuterated Methylamine The cis-N-chloroacetyl intermediate is reacted with deuterated methylamine (CD3-NH2) in a solvent such as methanol at an elevated temperature (e.g., 50-55°C) to yield this compound[1][2]. The product can then be purified by recrystallization.

Characterization Methods

A stereoselective reverse-phase HPLC (RP-HPLC) method is crucial for confirming the diastereomeric purity of this compound.

Table 1: HPLC Method Parameters for Tadalafil Diastereomer Separation

| Parameter | Value | Reference(s) |

| Column | Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm) | [4][5] |

| Mobile Phase | Gradient of water, acetonitrile, and acetic acid | [4][5] |

| Flow Rate | 0.40 mL/min | [4][5] |

| Column Temperature | 30.0°C | [4][5] |

| Detection Wavelength | 285 nm | [4][5] |

| Injection Volume | 10.0 µL | [4][5] |

This method has been shown to separate Tadalafil from its enantiomer and two diastereomers within 24 minutes, with a resolution of more than 2.3 between any two isomers[4][5].

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the synthesized this compound.

Table 2: Mass Spectrometry Parameters for Tadalafil-d3 Analysis

| Parameter | Value | Reference(s) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [6][7][8] |

| Precursor Ion (M+H)+ | m/z 393.1 | [9] |

| Product Ion | m/z 271.2 | [9] |

| Common Fragment Ions | m/z 135, 262, 197, 169 | [6] |

The expected precursor ion for Tadalafil-d3 is m/z 393.1, which is 3 units higher than that of unlabeled Tadalafil (m/z 390.4) due to the presence of three deuterium atoms[8][9]. The fragmentation pattern should be consistent with that of Tadalafil, with a corresponding mass shift in the fragment containing the deuterated methyl group. The transition m/z 393.1 → 271.2 can be monitored for quantification[9].

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the cis-stereochemistry.

Table 3: Key ¹H NMR Signals for Tadalafil in DMSO-d6

| Proton | Chemical Shift (δ ppm) | Multiplicity | Reference(s) |

| H-12 (methylenedioxy) | 5.91 | s | [10] |

In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the N-methyl protons will be absent, confirming the successful incorporation of the deuterated methyl group. The cis-configuration can be confirmed by Nuclear Overhauser Effect (NOE) experiments, where a correlation between specific protons indicates their spatial proximity, a technique that has been used to determine the stereochemistry of Tadalafil analogs[11][12].

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of synthesized this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The outlined synthetic strategy, adapted from established methods for Tadalafil, allows for the specific introduction of a deuterated methyl group. The detailed characterization protocols, employing HPLC, MS, and NMR, are essential for confirming the identity, purity, and stereochemistry of the final product. This isotopically labeled compound serves as a critical tool for researchers in drug metabolism, pharmacokinetics, and bioanalytical sciences.

References

- 1. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]

- 2. US8445698B2 - Process for the preparation of an intermediate of tadalafil - Google Patents [patents.google.com]

- 3. "Process Of Synthesizing Tadalafil" [quickcompany.in]

- 4. tandfonline.com [tandfonline.com]

- 5. development-and-validation-of-a-new-stereoselective-rp-hplc-method-for-simultaneous-quantification-of-tadalafil-its-one-enantiomer-and-two-diastereomers-in-api-and-tablet-form - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. khu.elsevierpure.com [khu.elsevierpure.com]

- 8. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidation of the absolute configuration of a tadalafil analogue found as adulterant in a health supplement by mass spectrometry, chiroptical methods and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

A Technical Guide to the Isotopic Purity of cis-Tadalafil-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of cis-Tadalafil-d3, a critical parameter for its application in research and development. This document outlines the quantitative data available from suppliers, details the experimental protocols for its determination, and illustrates relevant workflows and biological pathways.

Introduction to this compound and Isotopic Purity

This compound is the deuterated analog of cis-Tadalafil, a stereoisomer of Tadalafil. Tadalafil itself is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme involved in the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] Due to its well-characterized biological activity, Tadalafil and its labeled counterparts are essential tools in pharmacological research.

Deuterium-labeled compounds like this compound, where three hydrogen atoms have been replaced by deuterium, are invaluable as internal standards for quantitative bioanalytical studies using mass spectrometry.[4] Their chemical behavior is nearly identical to the unlabeled analyte, but their increased mass allows for clear differentiation in a mass spectrometer.

Isotopic purity is the most critical quality attribute of a deuterated standard. It refers to the percentage of the compound that contains the specified number of deuterium atoms. High isotopic purity is essential to prevent signal overlap and ensure the accuracy and precision of quantitative assays.[5][6][7]

Quantitative Data on Isotopic Purity

The isotopic purity of deuterated compounds is a key specification provided by manufacturers. While specific data for the cis-isomer can vary, the specifications for the closely related Tadalafil-d3 provide a strong benchmark for expected purity levels.

| Compound | Supplier | Stated Isotopic Purity |

| Tadalafil-d3 | Cayman Chemical | ≥99% deuterated forms (d₁-d₃) |

| This compound | Pharmaffiliates | Not specified on product page; available on Certificate of Analysis |

Note: Data is based on publicly available information from supplier websites. Users should always refer to the lot-specific Certificate of Analysis for precise data.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and structural integrity of deuterated compounds is typically achieved through a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][8]

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This is the primary technique for quantifying the distribution of isotopologs (molecules that differ only in their isotopic composition).[6][7]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or a mixture of methanol and water.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system to separate the analyte from any potential impurities. A common column choice is a C18 reversed-phase column.[4]

-

Mass Spectrometric Analysis: The eluent from the LC is introduced into a high-resolution mass spectrometer, typically an Orbitrap or a Time-of-Flight (TOF) instrument, via an electrospray ionization (ESI) source.[6][7]

-

Data Acquisition: The mass spectrometer acquires full-scan mass spectra in the region of the protonated molecular ions of Tadalafil. For Tadalafil-d3, the instrument would scan for the unlabeled (d₀, m/z 390.3), and the deuterated forms (d₁, d₂, d₃ at m/z 391.3, 392.3, and 393.3, respectively).[4]

-

Data Analysis: The relative abundance of each isotopolog is determined by integrating the area of its corresponding peak in the mass spectrum. The isotopic purity is then calculated based on the ratio of the desired deuterated form (d₃) to the sum of all detected isotopologs, after correcting for the natural abundance of isotopes like ¹³C.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and the overall structural integrity of the molecule.

Methodology:

-

Sample Preparation: A sufficient quantity of the this compound sample is dissolved in a deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium (in this case, the N-methyl protons) confirms successful deuteration.

-

¹³C NMR Analysis: A carbon-13 NMR spectrum can provide further confirmation of the molecular structure.

-

Spectral Interpretation: The chemical shifts, coupling constants, and signal integrations are analyzed to ensure they are consistent with the known structure of cis-Tadalafil and the intended deuteration pattern.

Visualizations

Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for determining the isotopic purity of this compound.

Tadalafil Signaling Pathway: PDE5 Inhibition

Caption: Tadalafil inhibits PDE5, increasing cGMP and promoting relaxation.

References

- 1. biocompare.com [biocompare.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Mechanism-of-Action-of-cis-Tadalafil-d3-as-a-PDE5-Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the mechanism of action of cis-Tadalafil-d3 as a selective inhibitor of phosphodiesterase type 5 (PDE5). This compound is a deuterated isotopologue of Tadalafil, a widely recognized therapeutic agent for erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hyperplasia (BPH).[1] The incorporation of deuterium (d3) on the methyl group makes this compound a valuable tool in pharmacokinetic studies and as an internal standard in analytical chemistry. While the deuteration may subtly influence its metabolic profile, the fundamental mechanism of PDE5 inhibition is considered identical to that of Tadalafil. This guide will, therefore, focus on the well-established mechanism of Tadalafil, with the understanding that it directly applies to this compound.

Core Mechanism of Action: PDE5 Inhibition

Tadalafil, and by extension this compound, exerts its therapeutic effects by selectively inhibiting the PDE5 enzyme.[1][2] PDE5 is predominantly found in the smooth muscle cells of the corpus cavernosum of the penis, the pulmonary vasculature, and the prostate.[1][2] This enzyme plays a crucial role in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is central to smooth muscle relaxation and vasodilation.[2]

The NO/cGMP Signaling Pathway

-

Initiation by Nitric Oxide (NO): In response to sexual stimulation, there is a release of NO from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the corpus cavernosum.[2][3]

-

Activation of Guanylate Cyclase: NO diffuses into the adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[2][4]

-

Synthesis of cGMP: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2]

-

Smooth Muscle Relaxation: Elevated intracellular levels of cGMP activate cGMP-dependent protein kinase (PKG).[3] PKG, in turn, phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations. This reduction in calcium causes the relaxation of the smooth muscle cells of the corpus cavernosum and the helicine arteries.[3]

-

Physiological Response: The relaxation of these smooth muscles allows for a significant increase in blood flow into the penis, resulting in an erection.[2][3]

-

Regulation by PDE5: The action of cGMP is naturally terminated by the PDE5 enzyme, which hydrolyzes cGMP to its inactive form, guanosine monophosphate (GMP).[3][4]

The Role of this compound

This compound, mirroring the action of Tadalafil, is a competitive inhibitor of PDE5. Its molecular structure allows it to bind to the catalytic site of the PDE5 enzyme, preventing cGMP from being degraded.[5] By inhibiting PDE5, this compound effectively increases and prolongs the intracellular concentration of cGMP.[2] This enhancement of the NO/cGMP signaling pathway leads to more profound and sustained smooth muscle relaxation and vasodilation in the presence of sexual stimulation.[2][3] It is important to note that PDE5 inhibitors like Tadalafil do not initiate erections directly but rather amplify the natural erectile response to sexual stimuli.[5]

Quantitative Data: Potency and Selectivity

The efficacy and side-effect profile of a PDE5 inhibitor are determined by its potency (IC50) and its selectivity for PDE5 over other PDE isoenzymes. Tadalafil is known for its high potency and selectivity. While specific quantitative data for this compound is not available in the public domain, the data for Tadalafil serves as a reliable proxy.

| PDE Isoenzyme | Tadalafil IC50 (nM) | Selectivity Ratio (vs. PDE5) | Physiological Relevance of Inhibition |

| PDE5 | 2.35[6] | 1 | Primary target for erectile function and pulmonary hypertension. |

| PDE1 | 554.45[6] | ~236x | Found in brain, heart, and smooth muscle. |

| PDE2 | >10,000[6] | >4255x | Found in brain, heart, and adrenal gland. |

| PDE3 | >10,000[6] | >4255x | Found in heart and platelets; inhibition can have cardiovascular effects. |

| PDE4 | 861.1[6] | ~366x | Involved in inflammation and expressed in immune cells. |

| PDE6 | 47[6] | ~20x | Found in the retina; inhibition is associated with visual disturbances.[7] |

| PDE11 | 61.1[6] | ~26x | Found in skeletal muscle, prostate, and testes; inhibition may be linked to myalgia.[8] |

Note: IC50 values can vary between studies depending on the specific assay conditions.

Experimental Protocols

The characterization of PDE5 inhibitors like this compound involves various in vitro and in vivo experiments. A fundamental assay is the in vitro determination of enzyme inhibition to calculate the IC50 value.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This is a common high-throughput screening method to determine the potency of a PDE5 inhibitor.

Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cGMP substrate. When the substrate is small and rotates freely in solution, it has a low FP value. PDE5 hydrolyzes the cGMP-FAM substrate, and the resulting GMP-FAM is captured by a binding agent, forming a large, slow-rotating complex with a high FP value. An inhibitor will prevent the hydrolysis of the substrate, thus keeping the FP value low.[9]

Methodology:

-

Preparation of Reagents:

-

Recombinant human PDE5A1 enzyme.[9]

-

Fluorescein-labeled cGMP (cGMP-FAM) as the substrate.[9]

-

A specific binding agent that recognizes the hydrolyzed GMP-FAM.[9]

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.01% Brij 35, 1 mM DTT).[10]

-

Serial dilutions of the test compound (this compound) and a reference inhibitor (e.g., Tadalafil).

-

-

Assay Procedure:

-

Add the PDE5 enzyme to wells of a microplate containing the assay buffer and varying concentrations of the inhibitor.

-

Initiate the enzymatic reaction by adding the cGMP-FAM substrate.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction and add the binding agent.

-

Measure the fluorescence polarization using a suitable microplate reader.

-

-

Data Analysis:

-

Plot the FP values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[11]

-

Significance of Deuteration in this compound

The primary reason for deuterating drugs like Tadalafil is to create heavy-isotope-labeled internal standards for use in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). The three deuterium atoms in this compound give it a higher mass than the unlabeled drug, allowing it to be distinguished in a mass spectrometer. Since it is chemically identical to Tadalafil, it behaves similarly during sample preparation and chromatographic separation, making it an ideal internal standard for accurate quantification.

While not the primary purpose of this specific molecule, deuteration can sometimes alter the pharmacokinetic properties of a drug by affecting its metabolism. This is known as the "kinetic isotope effect." The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, such as those mediated by cytochrome P450 enzymes.[12] This could potentially lead to a longer half-life and increased drug exposure. However, without specific pharmacokinetic studies on this compound, this remains a theoretical consideration. The pharmacokinetics of the non-deuterated Tadalafil are well-characterized, featuring a long half-life of approximately 17.5 hours.[1][13]

Conclusion

This compound, a deuterated isotopologue of Tadalafil, functions as a potent and selective inhibitor of the PDE5 enzyme. Its mechanism of action is intrinsically linked to the enhancement of the NO/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation. This guide has provided a detailed overview of this mechanism, supported by quantitative data on Tadalafil's potency and selectivity, and an outline of a standard experimental protocol for its characterization. For drug development professionals, understanding these core principles is essential for the rational design and evaluation of novel PDE5 inhibitors and for the application of labeled compounds like this compound in critical pharmacokinetic and bioanalytical studies.

References

- 1. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. asianjpr.com [asianjpr.com]

- 6. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PDE-5 inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 13. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Deuterium-Labeled Tadalafil Isomers for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterium-labeled tadalafil isomers, focusing on their synthesis, analytical characterization, and applications in research. This document is intended to serve as a core resource for scientists and professionals in the field of drug development and metabolic studies.

Introduction to Tadalafil and the Role of Deuterium Labeling

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By increasing intracellular cGMP levels, tadalafil promotes smooth muscle relaxation and vasodilation, forming the basis of its therapeutic applications in erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hyperplasia (BPH).[1][2][3]

Deuterium, a stable isotope of hydrogen, has emerged as a valuable tool in medicinal chemistry.[4] The substitution of hydrogen with deuterium can strategically alter the pharmacokinetic profile of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect.[5] This can lead to improved metabolic stability, reduced formation of undesirable metabolites, and potentially enhanced therapeutic efficacy or safety.[6][7] Deuterium-labeled compounds also serve as indispensable internal standards for quantitative bioanalysis using mass spectrometry.[8]

This guide will delve into the technical aspects of preparing and utilizing deuterium-labeled tadalafil isomers for research purposes.

Tadalafil's Mechanism of Action: The NO/cGMP Signaling Pathway

Tadalafil exerts its pharmacological effects by modulating the nitric oxide (NO)/cGMP signaling pathway. During sexual stimulation or in response to endothelial shear stress, nitric oxide is released and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[2][3]

PDE5 terminates this signaling cascade by hydrolyzing cGMP to inactive GMP. Tadalafil's selective inhibition of PDE5 prevents this degradation, thereby prolonging the action of cGMP and enhancing smooth muscle relaxation.[2][9]

References

- 1. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Tadalafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Tadalafil and its deuterated analogue, Tadalafil-d3. The strategic replacement of hydrogen with deuterium can offer significant advantages in drug development, primarily by altering the metabolic profile of the compound. This document is intended to be a valuable resource for researchers and scientists involved in the development and analysis of deuterated pharmaceuticals.

Introduction to Tadalafil and the Rationale for Deuteration

Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[1][2] Its mechanism of action involves the inhibition of cGMP-specific PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting smooth muscle relaxation and vasodilation.[2]

Tadalafil is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2] The major metabolic pathway involves the conversion of tadalafil to a catechol metabolite, which then undergoes methylation and glucuronidation.[2] Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in medicinal chemistry to improve the pharmacokinetic properties of a drug.[3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage at the site of deuteration. This phenomenon, known as the kinetic isotope effect, can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[3] In the case of Tadalafil, deuteration of the N-methyl group (to form Tadalafil-d3) is a common strategy, as this position is susceptible to metabolism.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of Tadalafil and Tadalafil-d3. It is important to note that while extensive data is available for Tadalafil, specific experimental data for some properties of Tadalafil-d3 are not widely published. In such cases, the properties are expected to be very similar to the non-deuterated form due to the subtle nature of isotopic substitution.

Table 1: General and Physical Properties

| Property | Tadalafil | Deuterated Tadalafil (Tadalafil-d3) |

| Molecular Formula | C₂₂H₁₉N₃O₄ | C₂₂H₁₆D₃N₃O₄[4][5] |

| Molecular Weight | 389.41 g/mol [6] | 392.4 g/mol [7] |

| Appearance | White to off-white crystalline powder[8] | White to off-white solid[9] |

| Melting Point | 301-302 °C[1] | >275 °C (decomposes)[9] |

| Water Solubility | Practically insoluble (approx. 2-3.2 µg/mL)[1][8] | Data not available (expected to be very similar to Tadalafil) |

| Solubility in Organic Solvents | Soluble in DMSO (approx. 20 mg/mL) and DMF (approx. 25 mg/mL)[9] | Soluble in DMSO and Methanol[4] |

Table 2: Physicochemical Parameters

| Parameter | Tadalafil | Deuterated Tadalafil (Tadalafil-d3) |

| pKa (Strongest Acidic) | 15.17 (Predicted)[2] | Data not available (expected to be very similar to Tadalafil) |

| pKa (Strongest Basic) | -4.2 (Predicted)[2] | Data not available (expected to be very similar to Tadalafil) |

| logP | ~2.1 - 2.36[2][6] | 2.3 (Computed)[7] |

Spectroscopic and Structural Data

Mass Spectrometry

Mass spectrometry is a critical tool for the identification and quantification of Tadalafil and its deuterated analogue. The mass difference of approximately 3 Da allows for their clear differentiation.

-

Tadalafil: The protonated molecule [M+H]⁺ is observed at m/z 390.4. A major fragment ion is typically observed at m/z 268.3, corresponding to the loss of the methyl-piperazinedione moiety.[10]

-

Tadalafil-d3: The protonated molecule [M+H]⁺ is observed at m/z 393.4. The corresponding major fragment ion is observed at m/z 268.3, as the fragmentation occurs on the non-deuterated part of the molecule.

Crystal Structure

Metabolic Profile and the Impact of Deuteration

As previously mentioned, Tadalafil is primarily metabolized by CYP3A4. The deuteration of the N-methyl group in Tadalafil-d3 is designed to slow down this metabolic process.

Metabolic pathway of Tadalafil and the influence of deuteration.

The slower metabolism of Tadalafil-d3 can lead to a higher systemic exposure (AUC) and a longer half-life compared to Tadalafil. This is a key advantage that is often explored in the development of deuterated drugs.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical and chemical properties.

Melting Point Determination (Capillary Method)

Workflow for melting point determination.

Methodology:

-

Sample Preparation: A small amount of the finely powdered substance is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Determination: The temperature is raised at a controlled rate (typically 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first droplet of liquid is observed to the temperature at which the substance is completely molten.

Solubility Determination (Shake-Flask Method)

Workflow for solubility determination by the shake-flask method.

Methodology:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Analysis: The concentration of the solute in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration for Poorly Soluble Drugs)

Workflow for pKa determination by potentiometric titration.

Methodology:

-

Solution Preparation: A known amount of the compound is dissolved in a suitable solvent system, often a mixture of an organic co-solvent and water, to overcome poor aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. For co-solvent methods, pKa values are typically determined at several co-solvent concentrations and extrapolated to 0% co-solvent to estimate the aqueous pKa.

Conclusion

Deuterated Tadalafil (Tadalafil-d3) represents a promising modification of the parent drug, with the potential for an improved pharmacokinetic profile due to the kinetic isotope effect on its metabolism by CYP3A4. While the core physical and chemical properties of Tadalafil-d3 are expected to be very similar to those of Tadalafil, further experimental verification of properties such as aqueous solubility and pKa would be beneficial for a complete characterization. The experimental protocols outlined in this guide provide a robust framework for conducting such characterization studies, ensuring data quality and consistency for researchers and drug development professionals.

References

- 1. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Tadalafil-d3 | CAS 960226-55-5 | LGC Standards [lgcstandards.com]

- 6. chemignition.com [chemignition.com]

- 7. Tadalafil-d3 | C22H19N3O4 | CID 46782966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Investigation of Dissolution Mechanism and Release Kinetics of Poorly Water-Soluble Tadalafil from Amorphous Solid Dispersions Prepared by Various Methods [mdpi.com]

Commercial Availability and Technical Guide for cis-Tadalafil-d3 in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of cis-Tadalafil-d3 for research purposes. It includes a summary of suppliers, key product specifications, a detailed experimental protocol for its potential application as an internal standard in bioanalytical methods, and a diagram of the relevant signaling pathway.

Commercial Availability

This compound and its enantiomer, cis-ent-Tadalafil-d3, are available from specialized chemical suppliers as research-grade materials. The following tables summarize the available information from prominent suppliers. Researchers are advised to request a Certificate of Analysis (COA) from the supplier for detailed quantitative data, including purity and isotopic enrichment, prior to purchase.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Catalogue No. | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| Pharmaffiliates | This compound | PA STI 080760 | N/A | C₂₂H₁₆D₃N₃O₄ | 392.42 | Enquire for COA |

| LGC Standards | cis-ent-Tadalafil-d3 | TRC-T004532 | 1329799-70-3 | C₂₂H₁₆D₃N₃O₄ | 392.42 | Enquire for COA |

Table 2: Additional Specifications from Supplier Information

| Product | Appearance | Storage Conditions | Shipping Conditions | Applications |

| This compound | White Solid[1] | 2-8°C Refrigerator[1] | Ambient[1] | Labelled (6R)-cis-enantiomer of Tadalafil[1] |

| cis-ent-Tadalafil-d3 | - | - | - | Labelled (6S)-cis-enantiomer of Tadalafil |

Tadalafil Signaling Pathway

Tadalafil, and by extension its isomers, primarily acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibition of PDE5 enhances the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP). This leads to smooth muscle relaxation and increased blood flow in the corpus cavernosum, which is the mechanism for treating erectile dysfunction. This pathway is also relevant in the treatment of pulmonary arterial hypertension.

Experimental Protocols

Objective

To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Tadalafil (or cis-Tadalafil) in human plasma using this compound as an internal standard.

Materials and Reagents

-

Analytes: Tadalafil (or cis-Tadalafil) and this compound (as internal standard, IS)

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid, Ammonium formate

-

Water: Deionized water

-

Plasma: Drug-free human plasma with K₂EDTA as an anticoagulant

-

Solid Phase Extraction (SPE) Cartridges: As needed for sample clean-up (e.g., Phenomenex Strata-X-C)[2][3]

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2][3]

-

Data System: Software for instrument control, data acquisition, and processing.

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tadalafil (or cis-Tadalafil) and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Tadalafil stock solution with a methanol/water (1:1 v/v) mixture to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol/water to a final concentration of 50 ng/mL.

Sample Preparation (Solid Phase Extraction)

-

To 200 µL of plasma sample, add 25 µL of the internal standard working solution (50 ng/mL this compound).[2]

-

Add 500 µL of water and vortex to mix.[2]

-

Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[2]

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1.0 mL of water.

-

Dry the cartridge under a stream of nitrogen.

-

Elute the analyte and internal standard with 500 µL of the mobile phase.[2]

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[2]

Chromatographic and Mass Spectrometric Conditions

-

LC Column: A suitable C18 column (e.g., Synergi™ Hydro-RP C18, 100 mm × 4.6 mm, 4 µm).[2]

-

Mobile Phase: A mixture of methanol and 10 mM ammonium formate (pH 4.0) (90:10, v/v).[2]

-

Flow Rate: 0.9 mL/min.[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

-

Multiple Reaction Monitoring (MRM) Transitions:

Method Validation

The adapted method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for parameters including:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (intra- and inter-day)

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for using this compound as an internal standard in a pharmacokinetic study and the logical relationship of the analytical method components.

References

A Deep Dive into the Stereochemistry of cis-Tadalafil-d3 and trans-Tadalafil-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemical differences between cis-Tadalafil-d3 and trans-Tadalafil-d3. Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. The therapeutic efficacy of Tadalafil is almost exclusively attributed to one of these isomers, the (6R, 12aR) or cis-isomer. This guide will delve into the structural nuances of the cis and trans stereoisomers, their comparative biological activities, and the analytical methods for their separation and quantification, with a specific focus on their deuterated analogues used as internal standards in bioanalytical studies.

The Stereochemical Landscape of Tadalafil

Tadalafil's structure contains two stereogenic centers at the 6 and 12a positions of its hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione core. This results in the existence of two pairs of enantiomers, which are diastereomeric to each other. These are classified as cis and trans isomers based on the relative orientation of the substituents at these chiral centers.

-

cis-Isomers: (6R, 12aR)-Tadalafil and (6S, 12aS)-Tadalafil

-

trans-Isomers: (6R, 12aS)-Tadalafil and (6S, 12aR)-Tadalafil

The commercially available and biologically active form of the drug is (6R, 12aR)-Tadalafil , which is a cis-isomer. The term "this compound" refers to the (6R, 12aR) isomer where three hydrogen atoms have been replaced by deuterium atoms. This deuteration is typically on the N-methyl group and is introduced to create a stable isotope-labeled internal standard for use in mass spectrometry-based bioanalytical methods.[1][2] Similarly, "trans-Tadalafil-d3" would refer to a deuterated version of one of the trans-isomers, most commonly the (6R, 12aS) diastereomer.

The critical difference in the three-dimensional arrangement of the atoms between the cis and trans isomers profoundly impacts their biological activity.

Comparative Analysis of Stereoisomers

The pharmacological activity of Tadalafil is highly dependent on its stereochemistry. The cis-(6R, 12aR) configuration allows for optimal binding to the active site of the PDE5 enzyme.

Phosphodiesterase 5 (PDE5) Inhibition

Quantitative data reveals a significant disparity in the PDE5 inhibitory potency between the cis and trans isomers.

| Stereoisomer | PDE5 Inhibition (IC50) | Potency Relative to cis-Tadalafil |

| cis-Tadalafil ((6R, 12aR)-Tadalafil) | ~0.94 nM - 5 nM[3][4] | Highly Potent |

| cis-Tadalafil (general) | 0.09 µM[5] | Potent |

| trans-Tadalafil (e.g., (6R, 12aS)-Tadalafil) | Significantly higher than cis-isomer | ~100-fold decrease in binding potency for an analogue[6] |

| (-)-trans-Tadalafil | Some PDE5 inhibitory activity | Less potent than cis-Tadalafil |

While specific IC50 values for the trans-isomers of Tadalafil are not consistently reported in the literature, it is well-established that they are substantially less active than the cis-(6R, 12aR) isomer. For instance, epimerization of a tadalafil analogue from the active cis configuration to a trans configuration resulted in a 100-fold decrease in PDE5 binding potency.[6] It is important to note that (-)-trans-tadalafil has been reported to exhibit some PDE-5 inhibitory activity, though it is less potent than the active cis isomer.

The principles of stereospecificity dictate that this dramatic difference in biological activity would be mirrored in their deuterated counterparts, this compound and trans-Tadalafil-d3. The primary role of these deuterated compounds is not for therapeutic use but as internal standards in analytical testing.

Pharmacokinetic Properties

The pharmacokinetic profile of the clinically used (6R, 12aR)-Tadalafil has been extensively studied.

| Pharmacokinetic Parameter | Value for cis-Tadalafil ((6R, 12aR)-Tadalafil) |

| Time to Maximum Concentration (Tmax) | 2 - 8 hours[7][8] |

| Terminal Half-life (t1/2) | ~15 - 17.5 hours[7][8][9] |

| Oral Clearance (CL/F) | ~2.5 - 3.4 L/hr[8][9] |

| Apparent Volume of Distribution (Vd/F) | ~63 - 77 L[8] |

| Protein Binding | ~94%[8] |

Detailed pharmacokinetic data for the trans-isomers of Tadalafil are scarce in publicly available literature, likely due to their lack of therapeutic relevance. However, it is plausible that their different three-dimensional structures could lead to altered absorption, distribution, metabolism, and excretion profiles.

The Role of Deuteration: Tadalafil-d3 as an Internal Standard

The "d3" designation in this compound and trans-Tadalafil-d3 signifies the presence of three deuterium atoms. These stable isotope-labeled compounds are crucial in modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.[1][2]

Key functions of Tadalafil-d3 as an internal standard:

-

Accurate Quantification: It is added to biological samples (e.g., plasma) at a known concentration before sample preparation. By comparing the mass spectrometer's response of the analyte (Tadalafil) to that of the internal standard (Tadalafil-d3), precise and accurate quantification can be achieved.

-

Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for reliable correction.

-

Monitoring of Sample Recovery: The internal standard helps to account for any loss of the analyte during the extraction and sample preparation process.

Experimental Protocols

Synthesis of cis-Tadalafil ((6R, 12aR)-Tadalafil)

The synthesis of the active cis-isomer of Tadalafil is a multi-step process that typically starts from D-tryptophan methyl ester. A key step is the Pictet-Spengler reaction.

Example Synthetic Protocol:

-

Step 1: Pictet-Spengler Reaction: D-tryptophan methyl ester hydrochloride and piperonal are suspended in a suitable solvent (e.g., sulfolane). The mixture is heated to promote the reaction, forming the cis- and trans-tetrahydro-β-carboline intermediates. The desired cis-isomer can be selectively crystallized from the reaction mixture.[10]

-

Step 2: Chloroacetylation: The isolated cis-intermediate is dissolved in a solvent like dichloromethane and reacted with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) to yield the N-chloroacetylated compound.[10]

-

Step 3: Cyclization: The N-chloroacetylated intermediate is then reacted with methylamine in a solvent such as methanol. Heating the reaction mixture leads to the cyclization and formation of the final cis-Tadalafil product.[10][11] The product can then be purified by filtration and drying.

Generation of trans-Tadalafil

The trans-isomers of Tadalafil are often formed as byproducts during the synthesis of the cis-isomer. They can also be intentionally generated through epimerization under basic conditions.

Protocol for Epimerization to Generate the (6R, 12aS) Diastereomer:

-

Dissolve a known amount of cis-Tadalafil in a suitable diluent (e.g., a mixture of hexanes, isopropanol, and acetonitrile).

-

Add a solution of a strong base, such as 1.0 M tetrabutylammonium hydroxide in methanol.

-

Allow the mixture to stand at room temperature for approximately 20 minutes to facilitate epimerization at the 12a position.

-

Neutralize the reaction by adding an acid, for example, trifluoroacetic acid.

-

The resulting solution will contain a mixture of cis- and trans-isomers that can be used for analytical method development.[12]

Chiral Separation of Tadalafil Stereoisomers by HPLC

High-performance liquid chromatography (HPLC) with a chiral stationary phase is the standard method for separating the stereoisomers of Tadalafil.

Example HPLC Protocol:

-

Column: A chiral stationary phase column, such as a Lux 5 µm Amylose-1, is used.[12]

-

Mobile Phase: A mixture of hexanes, isopropanol, and acetonitrile (e.g., in a 40:40:20 v/v/v ratio) is a suitable mobile phase.[12]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 220-285 nm is used to monitor the elution of the isomers.

-

System Suitability: The method should be validated to ensure a resolution of not less than 2.0 between the diastereomers and meet other performance criteria as per pharmacopeial standards.[12]

Visualizations

Signaling Pathway of Tadalafil's Mechanism of Action

Caption: Tadalafil's inhibition of PDE5 enhances the cGMP signaling pathway.

Experimental Workflow for Chiral Separation of Tadalafil Isomers

Caption: Workflow for the chiral separation of Tadalafil stereoisomers by HPLC.

Logical Relationship of Tadalafil Stereoisomers

Caption: Stereochemical relationships of the four Tadalafil isomers.

Conclusion

The stereochemistry of Tadalafil is a critical determinant of its pharmacological activity. The cis-(6R, 12aR) isomer is the therapeutically active agent, exhibiting potent PDE5 inhibition, while the trans-isomers are significantly less active. The deuterated analogues, this compound and trans-Tadalafil-d3, serve as indispensable tools in bioanalytical research, enabling accurate quantification of Tadalafil in complex biological matrices. A thorough understanding of the stereochemical properties and the availability of robust analytical methods for their separation are paramount for drug development, quality control, and pharmacokinetic studies involving Tadalafil.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. cis-Tadalafil | cis-IC-351 | PDE5 inhibitor | TargetMol [targetmol.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. droracle.ai [droracle.ai]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]

- 11. WO2009144734A1 - Process for preparation of tadalafil - Google Patents [patents.google.com]

- 12. phenomenex.com [phenomenex.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of cis-Tadalafil-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mass spectrometric behavior of cis-Tadalafil-d3, a deuterated isotopologue of the phosphodiesterase 5 (PDE5) inhibitor, Tadalafil. Understanding the fragmentation pattern of this stable isotope-labeled internal standard is critical for its use in developing robust and reliable quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Structure and Ionization

This compound has the formal name (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[1] The three deuterium atoms are located on the N-methyl group of the piperazinedione ring, a position that confers stability during metabolic processes and mass spectrometric analysis.[1][2][3]

In positive mode electrospray ionization (ESI), the molecule readily accepts a proton, primarily at one of the basic nitrogen atoms, to form the protonated precursor ion, [M+H]⁺.

-

Molecular Formula: C₂₂H₁₆D₃N₃O₄[1]

-

Monoisotopic Mass: 392.1564 Da[3]

-

Precursor Ion [M+H]⁺: m/z 393.1[4]

Mass Spectrometry Fragmentation Pathway

Collision-induced dissociation (CID) of the this compound precursor ion (m/z 393.1) results in predictable and structurally significant product ions. The fragmentation is dominated by the cleavage of the bond connecting the tetracyclic core to the 1,3-benzodioxole group.

Primary Fragmentation: The most abundant fragmentation pathway involves the neutral loss of the 1,3-benzodioxole moiety (122 Da). This produces a stable, high-intensity product ion at m/z 271.2.[4] This transition (393.1 → 271.2) is the most common choice for quantitative analysis using Multiple Reaction Monitoring (MRM).[4]

Secondary Fragmentation: Further fragmentation of the tetracyclic core can occur, leading to other characteristic ions. One such pathway results in the formation of a fragment containing the deuterated piperazinedione ring system at m/z 138. This is analogous to the m/z 135 ion observed in non-deuterated Tadalafil.[5]

Caption: Fragmentation pathway of this compound.

Quantitative Data Summary

The table below summarizes the key mass transitions for both Tadalafil and its deuterated analog, which are essential for setting up an MRM-based quantitative assay.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) | Secondary Product Ion (m/z) |

| Tadalafil | 390.3[4] | 268.2[4] | 135.0[5] |

| This compound | 393.1[4] | 271.2[4] | 138.0 (inferred) |

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol is a representative method synthesized from validated procedures for the analysis of Tadalafil in human plasma.[4][6][7] this compound is used as the internal standard (IS).

A. Sample Preparation (Protein Precipitation)

-

Aliquot 200 µL of plasma sample into a microcentrifuge tube.[4][7]

-

Add 25 µL of the internal standard working solution (this compound).

-

Add 600 µL of acetonitrile to precipitate plasma proteins.[6]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean tube or HPLC vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

B. Liquid Chromatography (LC) Conditions

-

HPLC System: UPLC or HPLC system capable of delivering accurate gradients.

-

Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) or equivalent.[4][7]

-

Mobile Phase: 90:10 (v/v) mixture of methanol and 10 mM ammonium formate buffer (pH adjusted to 4.0 with formic acid).[4][7]

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Total Run Time: Approximately 2.5 minutes.[7]

C. Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.[5][6]

-

MRM Transitions:

-

Collision Energy (CE): Optimize for maximum signal intensity; a starting point of 15 V can be used.[5]

-

Source Parameters: Optimize gas flows (nebulizer, turbo gas) and temperature for the specific instrument.

Caption: General experimental workflow for bioanalysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Tadalafil-d3 | C22H19N3O4 | CID 46782966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tadalafil-d3 | CAS 960226-55-5 | LGC Standards [lgcstandards.com]

- 4. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 6. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Tadalafil in Human Plasma using cis-Tadalafil-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] Its inhibitory action leads to increased levels of cGMP, promoting smooth muscle relaxation and vasodilation, which is clinically utilized for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Accurate and reliable quantification of tadalafil in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of tadalafil in plasma due to its high sensitivity and selectivity.[1][3][4] The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to compensate for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results.[5][6][7] Deuterated internal standards, such as cis-Tadalafil-d3, are considered ideal as they share similar physicochemical properties with the analyte, leading to comparable extraction recovery and ionization efficiency.[5][8][9] This application note provides a detailed protocol for the quantification of tadalafil in human plasma using this compound as an internal standard with a validated LC-MS/MS method.

Experimental Protocols

Materials and Reagents

-

Tadalafil reference standard

-

This compound (Internal Standard, IS)[10]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Human plasma (K2 EDTA)

-

Deionized water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required. The specific models and manufacturers may vary, but the system should be capable of performing electrospray ionization (ESI) in the positive ion mode and multiple reaction monitoring (MRM).

Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions of tadalafil and this compound in methanol at a concentration of 1 mg/mL.[2]

-

Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the tadalafil stock solution with a methanol:water (1:1, v/v) mixture. Prepare a working solution of this compound by diluting its stock solution.

-

Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at various concentration levels.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).

-

Protein Precipitation (PPT):

-

To 100 µL of plasma sample, add 25 µL of the this compound working solution and vortex briefly.

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.[1][11]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 5 minutes.[12]

-

Inject an aliquot of the supernatant into the LC-MS/MS system.[12]

-

-

Solid-Phase Extraction (SPE):

-

To 200 µL of plasma sample, add 25 µL of the this compound working solution and vortex.[3]

-

Add 500 µL of deionized water and vortex.[3]

-

Condition an SPE cartridge (e.g., Phenomenex Strata-X-C) with 1.0 mL of methanol followed by 1.0 mL of water.[3][13]

-

Load the sample onto the conditioned cartridge.

-

Wash the cartridge with 2 x 1.0 mL of water.[3]

-

Dry the cartridge under nitrogen flow.[3]

-

Elute the analyte and internal standard with 500 µL of the mobile phase.[3]

-

Inject an aliquot of the eluate into the LC-MS/MS system.[3]

-

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 column (e.g., Synergi™ Hydro-RP, 100 mm × 4.6 mm, 4 µm or Zorbax-SB C18, 75 x 4.6 mm, 3.5 µm)[3][14] |

| Mobile Phase | A: 10 mM Ammonium Formate (pH 4.0) in WaterB: Methanol or Acetonitrile[3][14] |

| Gradient/Isocratic | Isocratic or Gradient elution can be used. A typical isocratic condition is 90:10 (B:A).[3] |

| Flow Rate | 0.4 - 0.9 mL/min[3][14] |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C[3] |

| Autosampler Temp. | 5 °C[3] |

Table 2: Mass Spectrometry Parameters

| Parameter | Tadalafil | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| MRM Transition | m/z 390.3 → 268.2[3][13] | m/z 393.1 → 271.2[3][13] |

| Collision Energy (CE) | Optimized for the specific instrument | Optimized for the specific instrument |

| Dwell Time | 50 - 300 ms[2][12] | 50 - 300 ms[2][12] |

Data Presentation

The following tables summarize typical validation results for the quantification of tadalafil in human plasma using this compound as an internal standard.

Table 3: Calibration Curve and Linearity

| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |

| 0.50 - 500[3][13] | ≥ 0.9994[3][13] | Linear, weighted (1/x or 1/x²) |

Table 4: Precision and Accuracy

| QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ (0.50) | ≤ 3.7[3] | ≤ 3.2[15] | 97.8 - 104.1[3] |

| Low QC (1.50) | ≤ 3.7[3] | ≤ 3.2[15] | 97.8 - 104.1[3] |

| Mid QC (30.0) | ≤ 3.7[3] | ≤ 3.2[15] | 97.8 - 104.1[3] |

| High QC (400) | ≤ 3.7[3] | ≤ 3.2[15] | 97.8 - 104.1[3] |

Table 5: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Tadalafil | 98.95 - 100.61[3][13] | Minimal[3][13] |

| This compound | ~100.12[15] | Not applicable |

Visualizations

Caption: Experimental workflow for tadalafil quantification.

Caption: Application of this compound in pharmacokinetic studies.

Caption: Tadalafil's mechanism of action via PDE5 inhibition.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of tadalafil in human plasma. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring data integrity. The detailed protocol and validation data presented in this application note demonstrate that the method is well-suited for high-throughput analysis in clinical and preclinical studies, supporting drug development programs for tadalafil and its various formulations.

References

- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. texilajournal.com [texilajournal.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. [PDF] Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study | Semantic Scholar [semanticscholar.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Tadalafil in Plasma by LC-MS/MS Using cis-Tadalafil-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3][4] By increasing cGMP levels, Tadalafil promotes smooth muscle relaxation and vasodilation, making it an effective treatment for erectile dysfunction and pulmonary arterial hypertension.[2][3][5] Accurate quantification of Tadalafil in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative analysis of Tadalafil in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with cis-Tadalafil-d3 as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[6][7]

Signaling Pathway of Tadalafil

Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates guanylate cyclase, which in turn increases the synthesis of cGMP. cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells and increased blood flow, resulting in an erection. Tadalafil's mechanism of action is to inhibit PDE5, the enzyme that degrades cGMP. This inhibition leads to an accumulation of cGMP, prolonging its vasodilatory effects.[2][3][4][5][8]

Experimental Protocols

This section details the materials and procedures for the quantitative analysis of Tadalafil in plasma.

Materials and Reagents

-

Tadalafil reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Human plasma (K2-EDTA)

-

Deionized water

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Tadalafil and this compound by dissolving the appropriate amount of each standard in methanol.

-

Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a methanol:water (50:50, v/v) mixture to the desired concentrations for calibration curve standards and quality control samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Tadalafil from plasma samples.[1][9][10]

-

Pipette 200 µL of plasma sample into a microcentrifuge tube.

-

Add 50 µL of the this compound working solution (internal standard).

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially higher sensitivity, a solid-phase extraction method can be employed.[6][7]

-